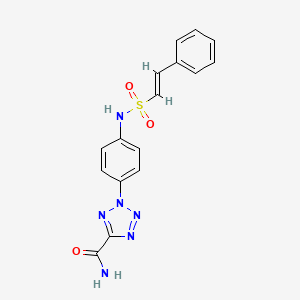
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
-
Formation of the Phenylvinylsulfonamide Intermediate:
Starting Materials: Phenylvinylsulfonyl chloride and aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: Phenylvinylsulfonyl chloride is added dropwise to a solution of aniline and triethylamine in dichloromethane, followed by stirring at room temperature for several hours.
-
Formation of the Tetrazole Ring:
Starting Materials: The phenylvinylsulfonamide intermediate and sodium azide.
Reaction Conditions: The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Procedure: Sodium azide is added to a solution of the phenylvinylsulfonamide intermediate in DMF, and the mixture is heated to around 100°C for several hours to form the tetrazole ring.
-
Formation of the Carboxamide Group:
Starting Materials: The tetrazole intermediate and an appropriate carboxylic acid derivative.
Reaction Conditions: The reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Procedure: The carboxylic acid derivative is added to a solution of the tetrazole intermediate and DCC in dichloromethane, followed by stirring at room temperature to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylvinylsulfonamido moiety, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the phenylvinylsulfonamido group, potentially leading to the formation of amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring, where various nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-ethylamide: Similar structure but with an ethylamide group instead of a carboxamide group.
Uniqueness: (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, phenylvinylsulfonamido group, and carboxamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c17-15(23)16-18-21-22(19-16)14-8-6-13(7-9-14)20-26(24,25)11-10-12-4-2-1-3-5-12/h1-11,20H,(H2,17,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHJEKBTUFQSV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2791820.png)
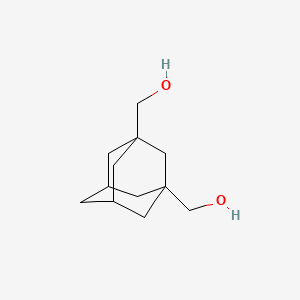
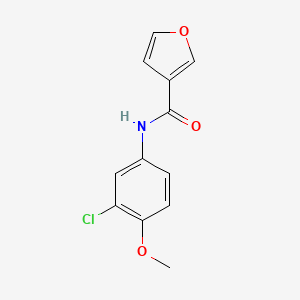

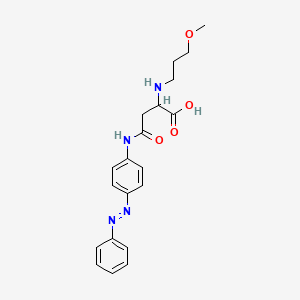
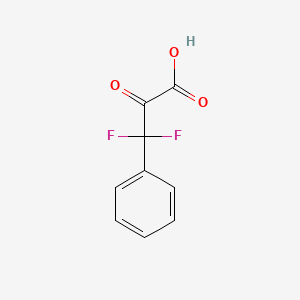
![8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2791831.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2791833.png)
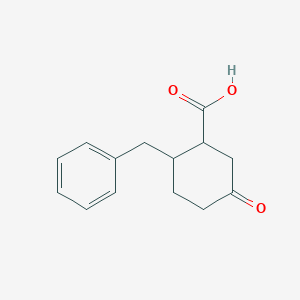

![1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B2791836.png)
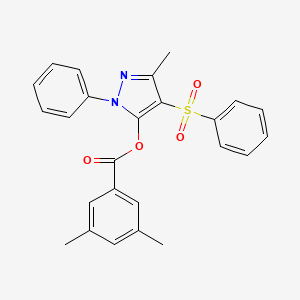
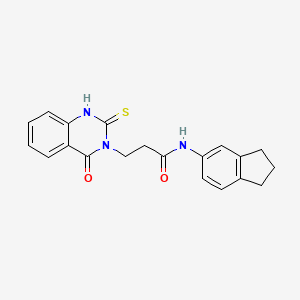
![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)
